

Technical Guide: Molecular Weight and Characterization of Rifapentine-D8

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rifapentine-D8

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of **Rifapentine-D8**, a deuterated analog of the antibiotic Rifapentine. This document outlines the compound's molecular properties, details a standard experimental protocol for molecular weight determination, and illustrates its mechanism of action.

Molecular Properties of Rifapentine-D8

Rifapentine-D8 is a stable isotope-labeled version of Rifapentine, where eight hydrogen atoms have been replaced by deuterium. This labeling is a crucial tool in pharmacokinetic and metabolic studies, allowing for the differentiation of the administered drug from its endogenous or non-labeled counterparts.

Quantitative Data Summary

The molecular characteristics of Rifapentine and its deuterated analog, **Rifapentine-D8**, are summarized in the table below for direct comparison.

Compound	Molecular Formula	Molecular Weight (g/mol)
Rifapentine	<chem>C47H64N4O12</chem> [1]	877.03
Rifapentine-D8	<chem>C47H56D8N4O12</chem> [2]	885.08

The increased molecular weight of **Rifapentine-D8** is a direct result of the substitution of eight protium (^1H) atoms with deuterium (^2H or D) atoms. The atomic weight of deuterium is approximately 2.014 atomic mass units (amu), while protium is approximately 1.008 amu.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The molecular weight of **Rifapentine-D8** is typically confirmed using high-resolution mass spectrometry. The following is a generalized protocol for this analysis.

Objective: To determine the accurate molecular mass of **Rifapentine-D8**.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an appropriate ionization source like electrospray ionization (ESI).

Materials:

- **Rifapentine-D8** reference standard
- High-purity solvents (e.g., methanol, acetonitrile, water)
- Volatile organic acid (e.g., formic acid) for promoting ionization

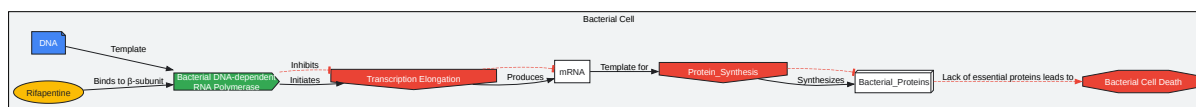
Procedure:

- **Sample Preparation:** A stock solution of **Rifapentine-D8** is prepared by dissolving a precisely weighed amount of the compound in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 mg/mL. This stock solution is then further diluted to a working concentration (e.g., 1 $\mu\text{g/mL}$) using the mobile phase solvent.
- **Instrument Calibration:** The mass spectrometer is calibrated using a standard calibration mixture appropriate for the mass range of the analyte. This ensures high mass accuracy.
- **Ionization:** The prepared sample solution is introduced into the ESI source. ESI is a soft ionization technique that minimizes fragmentation, allowing for the observation of the intact molecular ion.

- **Mass Analysis:** The ionized molecules are transferred into the mass analyzer. The instrument is operated in a positive ion mode to detect the protonated molecule, $[M+H]^+$.
- **Data Acquisition:** The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.
- **Data Analysis:** The acquired spectrum is analyzed to identify the peak corresponding to the $[M+H]^+$ ion of **Rifapentine-D8**. The monoisotopic mass is determined from this peak. The expected monoisotopic mass is calculated based on the elemental composition ($C_{47}H_{56}D_8N_4O_{12}$).

Mechanism of Action of Rifapentine

Rifapentine, like other rifamycins, functions as an antibiotic by inhibiting bacterial DNA-dependent RNA polymerase. The following diagram illustrates this mechanism.



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References

- 1. Rifapentine - Wikipedia [en.wikipedia.org]
- 2. Rifapentine-D8 | CAS | LGC Standards [lgcstandards.com]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com